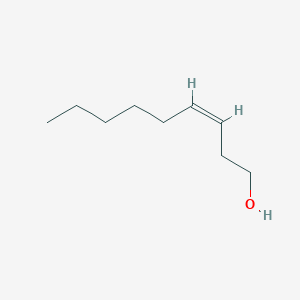

(Z)-3-Nonen-1-ol

Description

Propriétés

IUPAC Name |

(Z)-non-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTBJDZSLBRRMC-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884464 | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; waxy green melon aroma | |

| Record name | cis-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

107.00 to 109.00 °C. @ 20.00 mm Hg | |

| Record name | (Z)-3-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | cis-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.849 (20º) | |

| Record name | cis-3-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10340-23-5 | |

| Record name | (Z)-3-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nonen-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8G7341QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-3-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydroformylation of 1-Octene: One common method for synthesizing cis-3-Nonen-1-ol involves the hydroformylation of 1-octene, followed by hydrogenation.

Reduction of cis-3-Nonenal: Another method involves the reduction of cis-3-Nonenal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of cis-3-Nonen-1-ol often involves the continuous flow process, where the intermediate products are drawn and converted into the final product through catalytic hydration or saponification .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-3-Nonen-1-ol can undergo oxidation reactions to form cis-3-Nonenoic acid.

Reduction: The compound can be reduced to cis-3-Nonane using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Thionyl chloride.

Major Products:

Oxidation: cis-3-Nonenoic acid.

Reduction: cis-3-Nonane.

Substitution: cis-3-Nonenyl halides.

Applications De Recherche Scientifique

Overview

Cis-3-Nonen-1-ol is an organic compound with the molecular formula . It is recognized for its fresh, waxy, and melon-like aroma, making it a valuable compound in various fields including food science, agriculture, and biochemistry. This article explores its applications in scientific research, industry, and potential therapeutic uses, supported by data tables and case studies.

Flavor and Fragrance Industry

Cis-3-Nonen-1-ol is primarily utilized as a flavoring agent due to its pleasant aroma. It is often incorporated into food products to enhance sensory qualities. Its unique scent profile is characterized by fresh and fruity notes, making it suitable for use in:

- Beverages

- Confectionery

- Dairy products

- Baked goods

Case Study: Flavor Profile Enhancement

In a comparative study of fruit flavors, cis-3-Nonen-1-ol was found to significantly improve the overall sensory perception of melon-flavored products compared to other flavoring agents.

Biological Applications

Research indicates that cis-3-Nonen-1-ol plays a role in insect communication . It acts as an electroantennogram-active compound, eliciting responses from the antennae of certain insects. This property has implications for pest control strategies:

- Insecticidal Properties: The compound has been studied for its potential use in traps for pests like the banana stem weevil (Odoiporus longicollis), where it enhances trap effectiveness when combined with plant extracts .

Table 1: Insect Response to cis-3-Nonen-1-ol

| Insect Species | Response Type | Reference |

|---|---|---|

| Odoiporus longicollis | Enhanced trap attraction | |

| Various pollinators | Pheromone signaling |

Medical Research

Cis-3-Nonen-1-ol is being investigated for its potential therapeutic properties , including:

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacteria.

- Anti-inflammatory Effects: Research is ongoing to explore its role in modulating inflammatory pathways.

Case Study: Antimicrobial Properties

A study evaluated the efficacy of cis-3-Nonen-1-ol against common pathogens and found promising results indicating its potential as a natural antimicrobial agent .

Synthesis and Chemical Reactions

Cis-3-Nonen-1-ol serves as a reagent in organic synthesis and is used in various chemical reactions:

- Hydroformylation of 1-Octene: A common method for synthesizing this compound.

- Reduction Reactions: It can be reduced to form other compounds like cis-3-nonane.

Table 2: Common Reactions Involving cis-3-Nonen-1-ol

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | cis-3-nonenoic acid | Potassium permanganate |

| Reduction | cis-3-nonane | Hydrogen gas, palladium catalyst |

| Substitution | cis-3-nonenyl halides | Thionyl chloride |

Mécanisme D'action

The mechanism of action of cis-3-Nonen-1-ol involves its interaction with olfactory receptors in humans and insects. In insects, it acts as a pheromone, triggering mating behaviors. In humans, it binds to olfactory receptors, leading to the perception of its characteristic aroma . The molecular targets include specific olfactory receptor proteins, and the pathways involved are related to signal transduction in sensory neurons .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Density (g/mL) | Boiling Point (°C) | Odor Profile |

|---|---|---|---|---|---|---|

| cis-3-Nonen-1-ol | C₉H₁₈O | 142.24 | 10340-23-5 | Not reported | Not reported | Melon, cucumber-like |

| cis-3-Hexen-1-ol | C₆H₁₂O | 100.16 | 928-96-1 | 0.848 | 156–158 | Fresh, grassy ("leaf alcohol") |

Key Observations :

Chain Length: The longer carbon chain in cis-3-Nonen-1-ol increases its molecular weight by ~42% compared to cis-3-Hexen-1-ol.

Density: cis-3-Hexen-1-ol has a documented density of 0.848 g/mL , while data for cis-3-Nonen-1-ol is unavailable.

Chromatography: cis-3-Hexen-1-ol exhibits a Kovats Retention Index (RI) of 1390 on a polar Carbowax 20M column . cis-3-Nonen-1-ol shows RI values of 1367–1391 under similar GC conditions, suggesting comparable polarity but distinct retention behavior due to chain length .

Functional and Application Differences

- cis-3-Nonen-1-ol: Primarily identified as a flavor compound in watermelon, contributing to fruity and green notes . Its longer chain may enhance lipid solubility, making it relevant in food and fragrance industries.

- cis-3-Hexen-1-ol : Widely used as "leaf alcohol" in perfumery and food flavoring due to its fresh, grassy aroma. It is a key component in plant-derived essential oils and synthetic flavor formulations .

Research Findings and Variability

Quantitative differences in volatile compounds like cis-3-Nonen-1-ol across studies are influenced by factors such as:

- Analytical Methods: Variations in GC column types (polar vs. nonpolar) and temperature programs affect RI values and detection limits .

- Natural Sources : Cultivar differences (e.g., watermelon varieties) and environmental conditions (climate, soil) alter compound concentrations .

Activité Biologique

cis-3-Nonen-1-ol (C9H18O) is a colorless organic compound characterized by its fresh, waxy, green, melon-like aroma. It is naturally present in various plants and fruits and plays a significant role in insect communication. This article delves into the biological activities of cis-3-Nonen-1-ol, examining its biochemical properties, mechanisms of action, and applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| Density | 0.843 g/mL at 25 °C |

| Boiling Point | 107-109 °C |

| Flash Point | 144 °F |

cis-3-Nonen-1-ol exhibits biological activity primarily through its interactions with various biomolecules. The compound is known to influence cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms remain partially understood.

Cellular Effects

Preliminary studies indicate that cis-3-Nonen-1-ol may affect:

- Cell Signaling : It potentially modulates pathways involved in cellular responses.

- Gene Expression : Changes in gene expression patterns have been observed in response to this compound.

- Metabolic Activity : It may alter metabolic processes within cells.

Ecological Significance

Research highlights the ecological role of cis-3-Nonen-1-ol in insect communication. It acts as a pheromone for certain insects, such as the banana stem weevil (Odoiporus longicollis), enhancing mating calls and influencing trap effectiveness when combined with other compounds like methyl jasmonate.

Flavor and Fragrance Industry

cis-3-Nonen-1-ol is widely used as a flavoring agent due to its pleasant aroma. It is a key component in the formulation of various food products and fragrances.

Antimicrobial Properties

Studies are investigating the potential antimicrobial effects of cis-3-Nonen-1-ol. Its interaction with bacterial membranes suggests it may disrupt bacterial growth, making it a candidate for further research in antimicrobial applications .

Insect Behavior Studies

The compound's role in insect communication has led to its use in pest control strategies. By understanding how cis-3-Nonen-1-ol influences insect behavior, researchers aim to develop more effective traps and control measures for agricultural pests.

Case Studies

- Insect Communication : A study demonstrated that combining cis-3-Nonen-1-ol with host plant extracts significantly improved trap effectiveness for Odoiporus longicollis, highlighting its potential utility in integrated pest management.

- Antimicrobial Testing : Research conducted on various bacterial strains showed that cis-3-Nonen-1-ol exhibits inhibitory effects against specific pathogens, suggesting its use as a natural preservative or therapeutic agent .

Q & A

Q. What are the validated analytical methods for identifying and quantifying cis-3-Nonen-1-ol in complex matrices?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely validated method. Use polar columns (e.g., Carbowax 20M) with temperature programming (e.g., 50°C to 200°C at 4–16°C/min) to resolve cis-3-Nonen-1-ol from co-eluting compounds .

- Kovats Retention Indices (RI) provide reliable identification: polar columns yield RI values of ~1367–1391, while non-polar columns (e.g., DB-5) report RI ~1180–1220 .

- For quantification, use internal standards like deuterated analogs to correct for matrix effects. Validate with calibration curves (R² > 0.99) and spike-recovery tests (85–115% recovery) .

Q. How can researchers ensure the structural integrity of cis-3-Nonen-1-ol during extraction and storage?

Answer:

- Extraction: Use low-temperature techniques (e.g., solid-phase microextraction or cold solvent extraction) to prevent thermal degradation. Avoid prolonged exposure to oxygen by purging with inert gases (N₂/Ar) .

- Storage: Store in amber vials at −20°C under nitrogen. Add stabilizers (e.g., BHT at 0.01%) to inhibit oxidation. Verify purity periodically via GC-MS .

Q. What are the primary natural sources of cis-3-Nonen-1-ol, and how does its concentration vary across biological samples?

Answer:

- Natural Occurrence: Predominantly found in watermelon volatiles, contributing to "green" flavor notes. It is also reported in Anacardium occidentale (cashew pseudofruits) and certain leafy plants .

- Variability: Concentrations depend on cultivar, growth conditions, and extraction methods. For example, watermelon distillates show 5–15 µg/L, while cashew pseudofruits contain trace amounts (<1 µg/g) .

Advanced Research Questions

Q. What synthetic routes are optimal for producing enantiomerically pure cis-3-Nonen-1-ol, and what challenges arise in stereochemical control?

Answer:

- Sharpless Asymmetric Epoxidation: Start with non-3-en-1-ol precursors. Use Ti(OiPr)₄, (+)-DET ligand, and tert-butyl hydroperoxide to achieve >90% enantiomeric excess (ee) .

- Challenges: Competing isomerization during acid-catalyzed steps can reduce ee. Mitigate by using mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) .

- Verification: Confirm stereochemistry via chiral GC (e.g., Cyclodex-B column) or ¹³C-NMR coupling constants .

Q. How can researchers resolve contradictions in reported odor thresholds and bioactivity of cis-3-Nonen-1-ol across studies?

Answer:

- Standardize Protocols: Differences in panelist sensitivity (e.g., human vs. animal models) and matrix effects (solvent vs. air dispersion) skew thresholds. Use ASTM E544-99 for olfactometry .

- Replicate Conditions: Reproduce studies using identical purity grades (≥95%, verified via GC) and delivery systems (e.g., dynamic olfactometers). Cross-validate with at least two independent labs .

Q. What computational methods are effective in modeling the interactions of cis-3-Nonen-1-ol with olfactory receptors?

Answer:

- Molecular Docking: Use AutoDock Vina with OR1A1 receptor models (PDB: 6C1Q). Optimize ligand protonation states at physiological pH using MarvinSketch .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., with Thr111) and hydrophobic interactions (e.g., Phe208) .

- Validate: Compare predicted binding energies (ΔG) with in vitro calcium imaging data from HEK293 cells expressing OR1A1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.